Milademetan tosylate hydrate is the specific salt form of Milademetan (also known as DS-3032b), a potent and selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 interaction. Developed as an orally bioavailable therapeutic agent, it functions by preventing MDM2 from targeting the tumor suppressor protein p53 for degradation, thereby restoring p53's transcriptional activity and inducing apoptosis in cancer cells with wild-type TP53. This tosylate hydrate form was selected during development for its suitability in oral formulations for clinical evaluation in various solid tumors and hematological malignancies.
Substituting Milademetan tosylate hydrate with its free base, an alternative salt, or a different class of MDM2 inhibitor like Nutlin-3a is inadvisable for achieving reproducible results. The tosylate hydrate form was specifically developed to confer physicochemical properties suitable for consistent oral formulation and administration in preclinical and clinical settings. Different MDM2 inhibitors, such as Nutlin-3a or Idasanutlin, possess distinct potency, selectivity, and pharmacokinetic profiles, making them non-interchangeable. For instance, Milademetan has demonstrated significantly greater potency than the benchmark inhibitor Nutlin-3a in various cancer cell lines, meaning a direct substitution would lead to drastic differences in required dosage and observed biological effect.
Milademetan tosylate hydrate is the specific salt form of the active molecule DS-3032b that was advanced into clinical trials. This form was utilized in oral dosing formulations for numerous Phase I-III studies, demonstrating its suitability for achieving systemic exposure in both animal models and human subjects. For in vivo assays, the compound can be effectively dissolved in vehicles like 0.5% methylcellulose for administration by oral gavage. The selection of this specific form over the free base or other potential salts underscores its optimized properties for consistent handling and bioavailability in research requiring oral administration.
| Evidence Dimension | Formulation & Administration Route |
| Target Compound Data | Developed and validated for oral administration in multiple clinical trials (Phase I, II, III). |
| Comparator Or Baseline | Milademetan free base or other non-optimized salt forms. |
| Quantified Difference | Not applicable (Qualitative advantage based on clinical development choice). |
| Conditions | Preclinical and clinical oral dosing for cancer research. |
For researchers conducting in vivo studies, procuring the clinically-relevant oral form ensures consistency and alignment with established pharmacokinetic and efficacy data.
In head-to-head comparisons, Milademetan demonstrates substantially higher potency than the first-generation MDM2 inhibitor, Nutlin-3a. In a panel of triple-negative breast cancer (TNBC) cell lines, the IC50 values for Milademetan ranged from 4.04 µM to 7.62 µM, whereas Nutlin-3a required much higher concentrations, with IC50 values ranging from 21.77 µM to 27.69 µM. This represents a 5.4 to 7-fold greater potency for Milademetan in these specific cell lines, and other studies report up to an 11-fold difference.
| Evidence Dimension | Cell Viability IC50 |
| Target Compound Data | 4.04 ± 0.32 µM (MDA-MB-231 cells) |
| Comparator Or Baseline | Nutlin-3a: 22.13 ± 0.85 µM (MDA-MB-231 cells) |
| Quantified Difference | 5.4-fold lower IC50 than Nutlin-3a |
| Conditions | 72-hour incubation, CellTiter-Glo assay in MDA-MB-231 triple-negative breast cancer cells. |
This significant potency advantage allows for the use of lower concentrations in cell-based assays, reducing the potential for off-target effects and conserving material.
The oral administration of Milademetan has been shown to produce significant anti-tumor effects in vivo. In a mouse xenograft model using SH-SY5Y neuroblastoma cells (which have functional TP53), treatment with Milademetan at 50 mg/kg via oral gavage resulted in a significant delay in tumor growth and prolonged survival of the cohort. This efficacy is attributed to the reactivation of p53 signaling within the tumor. This evidence confirms that the compound is not only potent in vitro but also stable and bioavailable enough to exert a therapeutic effect in a whole-animal system.
| Evidence Dimension | In Vivo Efficacy |
| Target Compound Data | Significantly reduced neuroblastoma xenograft tumor growth and prolonged survival. |
| Comparator Or Baseline | Vehicle control group. |
| Quantified Difference | Qualitatively significant delay in tumor growth and increase in survival. |
| Conditions | 50 mg/kg, oral gavage, SH-SY5Y xenograft tumors in nude mice. |
Provides direct evidence of the compound's utility for in vivo studies aimed at evaluating MDM2 inhibition as a therapeutic strategy in TP53 wild-type cancers.
Given its development as an oral agent and proven efficacy in xenograft models, this compound is the appropriate choice for in vivo studies requiring oral administration to assess anti-tumor activity in cancers with functional p53, such as liposarcomas, neuroblastomas, or Merkel cell carcinoma.
The compound's multi-fold potency advantage over benchmark inhibitors like Nutlin-3a makes it ideal for cell-based screening and mechanistic studies. Researchers can confidently investigate p53 reactivation, cell cycle arrest, and apoptosis at nanomolar to low-micromolar concentrations, ensuring on-target effects.
As a second-generation, clinically evaluated MDM2 inhibitor, Milademetan serves as a relevant and potent reference compound for researchers developing novel inhibitors of the MDM2-p53 axis. Its well-documented activity provides a strong benchmark for comparison.